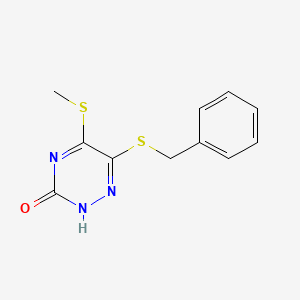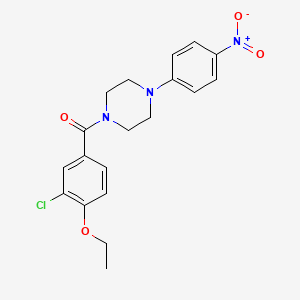
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine, also known as DMCM, is a morpholine derivative that has been extensively studied for its pharmacological properties. This compound has been used as a tool to investigate the role of GABA(A) receptors in the central nervous system and has been shown to have potential therapeutic applications.
Wirkmechanismus
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine acts as a competitive antagonist of the α4β3δ GABA(A) receptor subtype. This receptor subtype is found in the thalamus and has been implicated in the regulation of sleep and wakefulness. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models, suggesting that this receptor subtype plays a role in the regulation of sleep.
Biochemical and Physiological Effects
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been shown to increase wakefulness in animal models. This compound has also been shown to have anxiogenic effects in rodents, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been widely used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has several advantages, including its high potency and selectivity for the α4β3δ GABA(A) receptor subtype. However, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has some limitations, including its potential for off-target effects and its relatively short half-life.
Zukünftige Richtungen
There are several future directions for research on 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine. One area of interest is the development of more selective and potent antagonists of the α4β3δ GABA(A) receptor subtype. Another area of interest is the investigation of the role of this receptor subtype in the regulation of sleep and wakefulness in humans. Additionally, 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine may have potential therapeutic applications in the treatment of anxiety disorders, and further research is needed to explore this possibility.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine involves the reaction of 3-methylcyclohexanone with morpholine in the presence of a Lewis acid catalyst such as aluminum trichloride. The resulting product is then reacted with methyl iodide and lithium aluminum hydride to form 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has been used as a pharmacological tool to investigate the role of GABA(A) receptors in the central nervous system. This compound has been shown to be a potent and selective antagonist of the α4β3δ GABA(A) receptor subtype. 2,6-dimethyl-4-(3-methylcyclohexyl)morpholine has also been used to investigate the effects of GABAergic drugs on sleep and wakefulness.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(3-methylcyclohexyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-10-5-4-6-13(7-10)14-8-11(2)15-12(3)9-14/h10-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHLISYYNMBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5463540 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)


![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)